4-Bromothiophene-3-sulfonyl fluoride
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Overview
Description
4-Bromothiophene-3-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 4-position and a sulfonyl fluoride group at the 3-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluoride–chloride exchange from the corresponding sulfonyl chlorides . This reaction can be carried out under mild conditions using reagents such as potassium fluoride in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for 4-Bromothiophene-3-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromothiophene-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield sulfoxides or sulfones .
Scientific Research Applications
4-Bromothiophene-3-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is employed in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-Bromothiophene-3-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromothiophene-3-sulfonyl fluoride include other sulfonyl fluorides and brominated thiophenes. Examples include:
- 4-Bromothiophene-2-sulfonyl fluoride
- 3-Bromothiophene-2-sulfonyl fluoride
- 2-Bromothiophene-3-sulfonyl fluoride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable for targeted applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-bromothiophene-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFYAGBUDSGPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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